molecular formula C10H13N3O2S B2762578 ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate CAS No. 49600-40-0

ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate

Cat. No.: B2762578
CAS No.: 49600-40-0
M. Wt: 239.29
InChI Key: KBBGEMAIBQZBMX-UHFFFAOYSA-N
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Description

Ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate is a chemical compound with the molecular formula C10H13N3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a carbamothioylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate typically involves the reaction of 6-methyl-2-aminopyridine with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamothioyl group is known to interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate: Similar structure but with a different position of the methyl group on the pyridine ring.

    N-pyridin-2-yl carbamates: A broader class of compounds with varying substituents on the pyridine ring.

    N-quinolin-2-yl carbamates: Compounds with a quinoline ring instead of a pyridine ring, exhibiting different chemical and biological properties

Properties

IUPAC Name

ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-3-15-10(14)13-9(16)12-8-6-4-5-7(2)11-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBGEMAIBQZBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 2-amino-6-bromopyridine (25.0 g, 0.144 mmol, 1 equiv) in dichloromethane (400 mL) was added ethoxycarbonyl isothiocyanate (19.9 g, 0.152 mmol, 1.05 equiv) dropwise. The reaction mixture was warmed to 24° C. After 21 h, the reaction mixture was concentrated in vacuo (˜20 mm Hg). The residue was diluted with ethyl acetate (600 mL), and the resulting organic solution was washed sequentially with water (2×200 mL) and saturated aqueous sodium chloride solution (200 mL). The organic was dried over magnesium sulfate, filtered, and concentrated to afford product as a yellow solid (43.7 g).
[Compound]
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25 g
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400 mL
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19.9 g
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